8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid 8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid 8(S)-HETrE is an 8-HETrE.
Brand Name: Vulcanchem
CAS No.: 889573-69-7
VCID: VC21244007
InChI: InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,16-13+/t19-/m1/s1
SMILES: CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O
Molecular Formula: C20H34O3
Molecular Weight: 322.5 g/mol

8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid

CAS No.: 889573-69-7

Cat. No.: VC21244007

Molecular Formula: C20H34O3

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid - 889573-69-7

Specification

Description 8(S)-HETrE is an 8-HETrE.
CAS No. 889573-69-7
Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
IUPAC Name (8S,9E,11Z,14Z)-8-hydroxyicosa-9,11,14-trienoic acid
Standard InChI InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,16-13+/t19-/m1/s1
Standard InChI Key SKIQVURLERJJCK-RDCCVJQZSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C=C\[C@H](CCCCCCC(=O)O)O
SMILES CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O
Canonical SMILES CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator